REACTION_SMILES
|
[CH2:15]=[C:16]1[CH2:17][C:18](=[O:20])[O:19]1.[CH3:1][Si:2]([CH2:3][CH2:4][OH:5])([CH3:6])[CH3:7].[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14]>>[CH3:1][Si:2]([CH2:3][CH2:4][O:5][C:18]([CH2:17][C:16]([CH3:15])=[O:19])=[O:20])([CH3:6])[CH3:7]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)OCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |